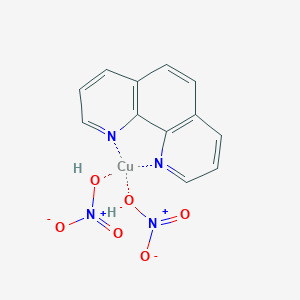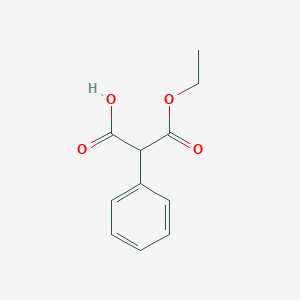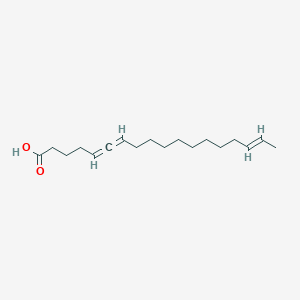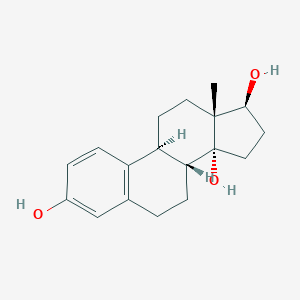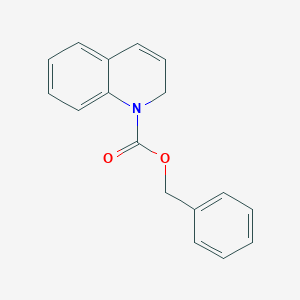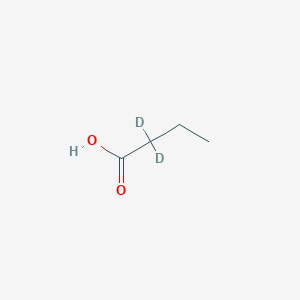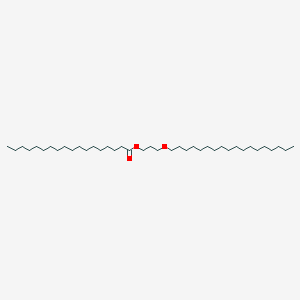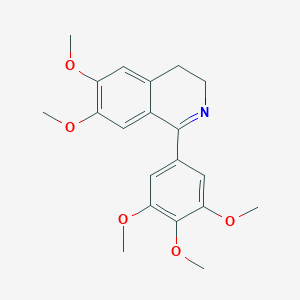![molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3](/img/structure/B96146.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its complex synthesis method. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.
Métodos De Síntesis
The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
6305-23-3 |
|---|---|
Nombre del producto |
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
Fórmula molecular |
C12H8ClNO4 |
Peso molecular |
265.65 g/mol |
Nombre IUPAC |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16) |
Clave InChI |
BGVSMWPOACWRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

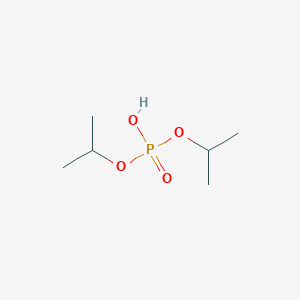
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
